

# 4-Feruloylquinic Acid: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Feruloylquinic acid

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An in-depth exploration of **4-Feruloylquinic acid**, its structural relationship with chlorogenic acids, biosynthesis, and its role in cellular signaling pathways.

## Introduction

**4-Feruloylquinic acid** (4-FQA) is a phenolic compound belonging to the extensive family of chlorogenic acids (CGAs). These compounds are esters formed between a hydroxycinnamic acid and quinic acid.[1][2] Specifically, 4-FQA is the ester of ferulic acid and quinic acid at the 4-position of the quinic acid ring.[3] As a significant dietary polyphenol found in various plants, notably coffee, fruits, and vegetables, 4-FQA and its isomers have garnered considerable interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[2][4] This technical guide provides a detailed overview of **4-Feruloylquinic acid** for researchers, scientists, and drug development professionals, encompassing its chemical properties, biosynthesis, analytical methodologies, and biological activities with a focus on relevant signaling pathways.

## Chemical Structure and Isomerism

Chlorogenic acids are a diverse group of esters of quinic acid and various hydroxycinnamic acids, such as caffeic acid, ferulic acid, and p-coumaric acid.[2] **4-Feruloylquinic acid** is structurally characterized by a ferulic acid moiety esterified to the hydroxyl group at the C4 position of the quinic acid backbone.[3] It exists alongside its positional isomers, 3-Feruloylquinic acid (3-FQA) and 5-Feruloylquinic acid (5-FQA), which differ in the esterification site on the quinic acid ring.[2]

The general structure of feruloylquinic acids consists of a quinic acid core and a ferulic acid acyl group. The IUPAC name for 4-O-Feruloylquinic acid is (1S,3R,4S,5R)-1,3,5-trihydroxy-4-[[[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid.[5]

## Biosynthesis of Chlorogenic Acids

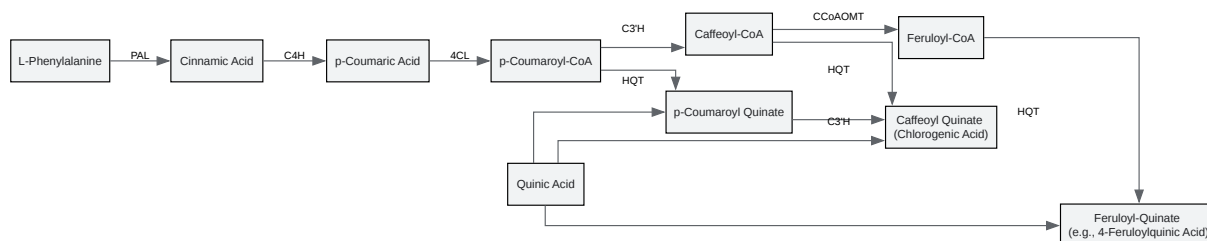
The biosynthesis of chlorogenic acids, including **4-Feruloylquinic acid**, is an integral part of the phenylpropanoid pathway in plants. This metabolic sequence begins with the amino acid L-phenylalanine.

The key enzymatic steps involved in the formation of the precursors and the final chlorogenic acid molecule are:

- Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.
- Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
- 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its CoA thioester, p-coumaroyl-CoA.
- Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme is pivotal in esterifying p-coumaroyl-CoA with either shikimic acid or quinic acid.
- p-Coumaroyl 5-O-shikimate 3'-hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.
- Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): This enzyme specifically transfers the hydroxycinnamoyl group from CoA to quinic acid, leading to the formation of chlorogenic acid isomers.[6]

The biosynthesis of feruloylquinic acids follows a similar pathway, with an additional methylation step catalyzed by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to convert the caffeoyl group to a feruloyl group.

Biosynthesis of Chlorogenic Acids.



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## Quantitative Data

The concentration of **4-Feruloylquinic acid** and other chlorogenic acids varies significantly depending on the plant source, variety, and processing methods. Coffee beans are a particularly rich source.

Compound	Plant Source	Concentration	Reference
4-Feruloylquinic acid	Robusta coffee beverage (Filter)	30.05 mg/100 ml	[5]
Total Feruloylquinic acids	Coffee silverskin	143 mg/100 g	[6]
Total Feruloylquinic acids	Green Ilex paraguariensis	159 mg/100 g (dry weight)	[7]
5-Feruloylquinic acid	Green coffee beans	Approx. 4% of total CGA content	[2]
Total Chlorogenic acids	Walnut leaves (September)	~1.5 mg/g (dry weight)	[8]

Compound	Antioxidant Activity (IC50)	Assay	Reference
Ferulic acid	66 ± 2.3 µM	DPPH	[9]
Ferulic acid	12 ± 2.3 µM	ABTS	[9]
Caffeic acid	5.9 µg/mL	DPPH	[10]
4,5-Dicaffeoylquinic acid	Superior to other diCQA isomers and chlorogen	Various	[11]

## Biological Activities and Signaling Pathways

**4-Feruloylquinic acid** and related chlorogenic acids exhibit a range of biological activities, with their antioxidant and anti-inflammatory properties being the most extensively studied. These effects are often mediated through the modulation of key cellular signaling pathways.

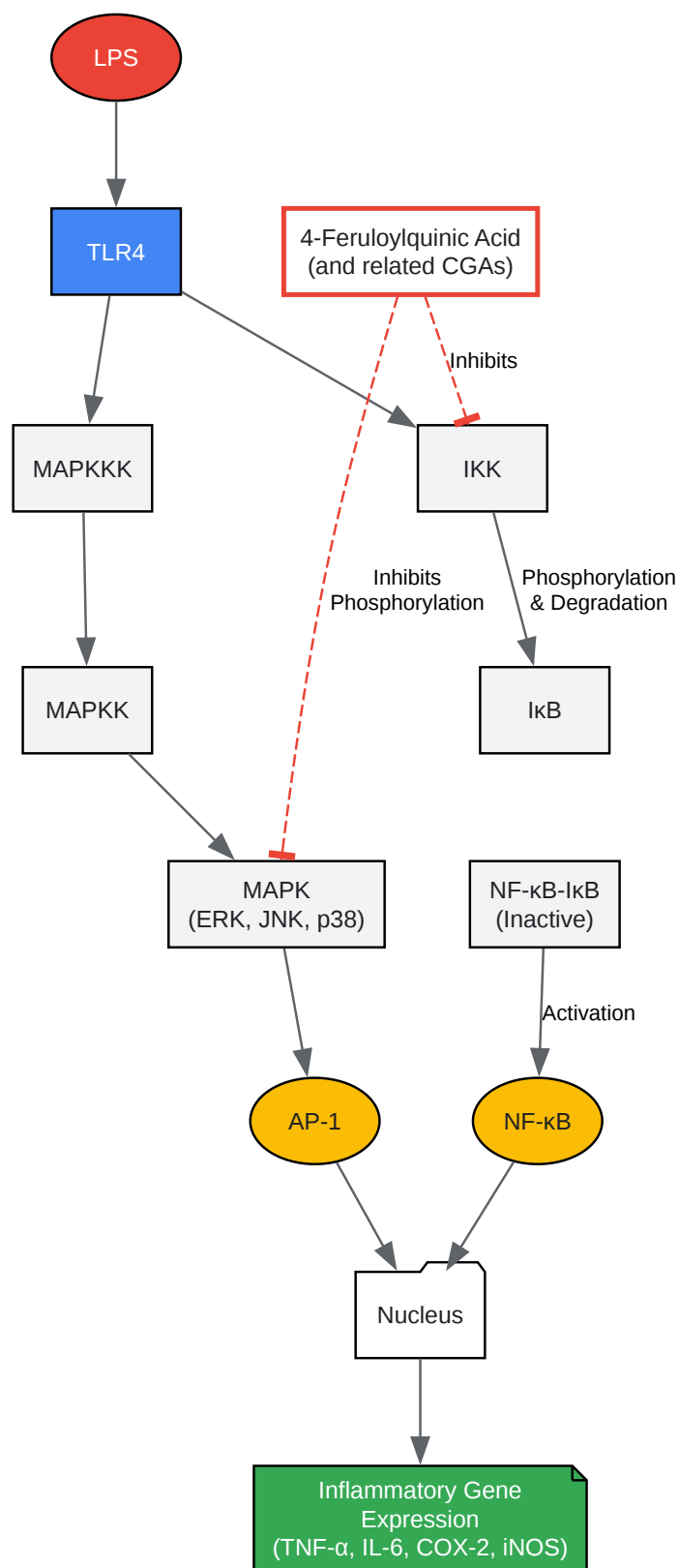
### Anti-inflammatory Activity: NF-κB and MAPK Pathways

Chronic inflammation is implicated in a multitude of diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.

- NF-κB Pathway:** Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[11][12] Studies on related chlorogenic acids, such as 4,5-dicaffeoylquinic acid, have shown that they can inhibit the nuclear translocation of NF-κB by suppressing the phosphorylation and degradation of IκBα.[11] Ferulic acid, the core component of 4-FQA, has also been shown to exert its anti-inflammatory effects by modulating the NF-κB pathway, with its effectiveness being dependent on the Keap1 protein.[12]
- MAPK Pathway:** The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[13][14] These kinases are activated by various extracellular stimuli and play a crucial role in transducing

signals that regulate inflammation, cell proliferation, and apoptosis.[15] Pretreatment with 4,5-dicaffeoylquinic acid has been demonstrated to significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner.[11]

Inhibition of Inflammatory Signaling Pathways.



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## Experimental Protocols

### Extraction and Isolation of Feruloylquinic Acids from Plant Material

This protocol provides a general framework for the extraction and isolation of feruloylquinic acids. Optimization may be required depending on the specific plant matrix.

#### Materials:

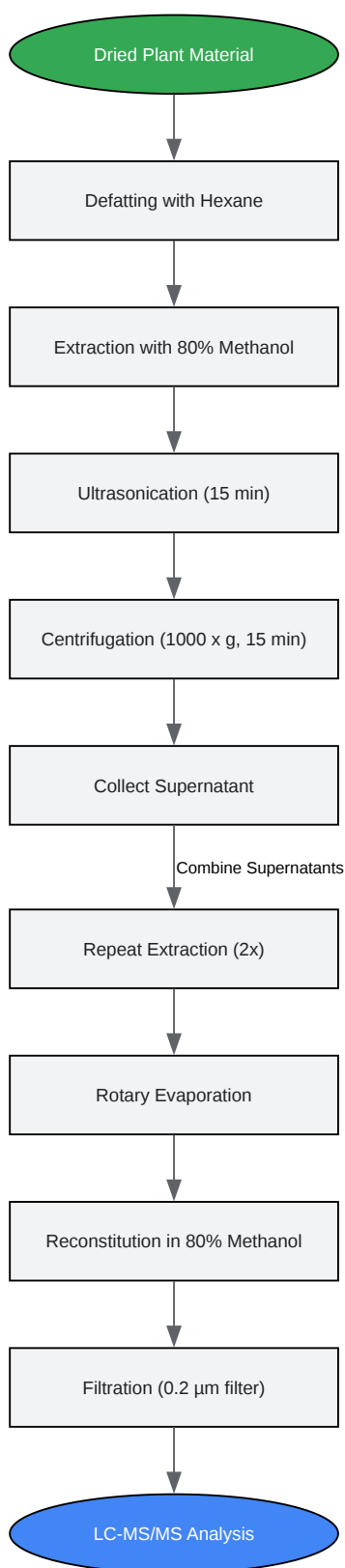
- Dried and powdered plant material
- Hexane
- Methanol/water (80:20, v/v)
- Ultrasonic bath
- Centrifuge
- Rotary evaporator
- Regenerated cellulose filters (0.2  $\mu\text{m}$ )
- Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

#### Procedure:

- Defatting: Weigh 2 g of the freeze-dried and powdered plant material and extract with 20 mL of hexane to remove lipids. Discard the hexane fraction.
- Extraction: To the defatted plant material, add 15 mL of a methanol/water (80:20, v/v) solution.
- Ultrasonication: Place the mixture in an ultrasonic bath for 15 minutes at room temperature to enhance extraction efficiency.
- Centrifugation: Centrifuge the mixture for 15 minutes at 1000 x g.

- Supernatant Collection: Carefully collect the supernatant.
- Repeated Extraction: Repeat the extraction process (steps 2-5) two more times with the remaining plant material to ensure exhaustive extraction.
- Solvent Evaporation: Combine all the supernatants and evaporate the solvent using a rotary evaporator under reduced pressure.
- Reconstitution: Reconstitute the dried extract in 2 mL of methanol/water (80:20, v/v).
- Filtration: Filter the final extract through a 0.2  $\mu$ m regenerated cellulose filter.
- Isolation: The filtered extract can then be subjected to preparative HPLC for the isolation of individual feruloylquinic acid isomers.[\[16\]](#)

Experimental Workflow for Extraction and Analysis.



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## Quantification by HPLC-DAD-ESI-QTOF-MS

This method allows for the identification and quantification of **4-Feruloylquinic acid** and its isomers.

### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and an Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometer (ESI-QTOF-MS).
- Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

### Chromatographic Conditions:

- Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The specific gradient will depend on the separation requirements.
- Flow Rate: Typically 0.8-1.0 mL/min.
- Column Temperature: 25-35 °C.
- Injection Volume: 5-10 µL.
- DAD Detection: Monitor at wavelengths relevant for hydroxycinnamic acids, such as 320-330 nm.

### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenolic acids.
- Capillary Voltage: ~3500 V.
- Drying Gas (N<sub>2</sub>) Flow and Temperature: Optimized for the specific instrument, e.g., 9.0 L/min at 350 °C.
- Nebulizer Pressure: ~50 psi.

- Fragmentor Voltage: Adjusted to induce fragmentation for MS/MS analysis.
- Mass Range: Scan a range appropriate for the target molecules, e.g., m/z 50-1000.

#### Quantification:

- Prepare calibration curves using authentic standards of 3-FQA, 4-FQA, and 5-FQA at various concentrations.
- Quantification is performed by integrating the peak areas from the DAD chromatogram or by using selected ion monitoring (SIM) in the mass spectrometer.<sup>[16]</sup>

## Conclusion

**4-Feruloylquinic acid**, as a prominent member of the chlorogenic acid family, represents a compelling subject for research in the fields of phytochemistry, nutrition, and drug discovery. Its widespread occurrence in the human diet and its demonstrated antioxidant and anti-inflammatory properties, mediated through critical cellular signaling pathways, underscore its potential as a health-promoting agent. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into the precise mechanisms of action and therapeutic applications of **4-Feruloylquinic acid** and its related compounds. A deeper understanding of these molecules will be instrumental in harnessing their full potential for human health and wellness.

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